3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups, a methyl group, and a nitro-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization reaction between a monocarbonyl curcuminoid and an ethyl hydrazinobenzoate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalyst-free conditions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules like DNA.
Medicine: Explored for its cytotoxic properties against drug-resistant cancer cell lines.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that affect its function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-pyrrolidinyl)methanimine hydroiodide
- (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline
Uniqueness
Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H25N5O6 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C24H25N5O6/c1-15-23(16-6-8-19(32-2)21(10-16)34-4)26-28(14-27-13-18(12-25-27)29(30)31)24(15)17-7-9-20(33-3)22(11-17)35-5/h6-13H,14H2,1-5H3 |
InChI Key |
IGJBZSBUEIAQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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